molecular formula C9H11Br2NO2 B6220116 ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide CAS No. 847907-57-7

ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide

Cat. No.: B6220116
CAS No.: 847907-57-7
M. Wt: 325.00 g/mol
InChI Key: ULNSGNFEMPSPNA-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide is a chemical compound with the molecular formula C9H11Br2NO2 and a molecular weight of 325 . This compound is known for its unique structure, which includes a brominated pyridine ring and an ester functional group. It is commonly used in various scientific research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide typically involves the bromination of ethyl 2-(pyridin-3-yl)acetate. This process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The ester functional group can undergo hydrolysis or reduction, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide can be compared with other brominated pyridine derivatives, such as:

  • 4-(Bromomethyl)pyridine hydrobromide
  • 2-(Bromomethyl)pyridine hydrobromide
  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines

These compounds share similar reactivity patterns but differ in their specific structures and functional groups. This compound is unique due to its ester functional group, which provides additional reactivity and versatility in synthetic applications .

Properties

CAS No.

847907-57-7

Molecular Formula

C9H11Br2NO2

Molecular Weight

325.00 g/mol

IUPAC Name

ethyl 2-bromo-2-pyridin-3-ylacetate;hydrobromide

InChI

InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8(10)7-4-3-5-11-6-7;/h3-6,8H,2H2,1H3;1H

InChI Key

ULNSGNFEMPSPNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CN=CC=C1)Br.Br

Purity

95

Origin of Product

United States

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